5-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

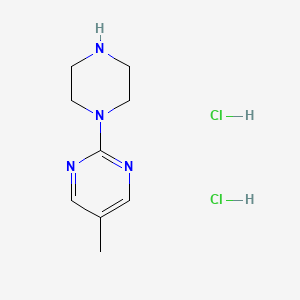

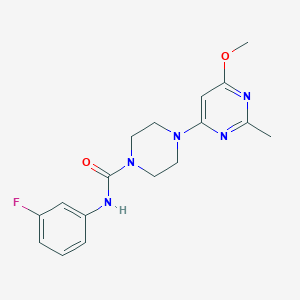

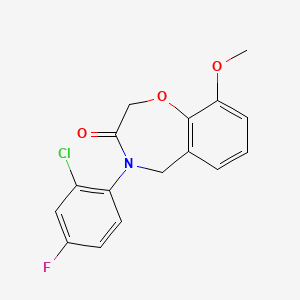

The compound “5-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride” is likely to be a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a piperazine group, which is a common feature in many pharmaceuticals and it’s a methylated compound, which could influence its reactivity and other properties.

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidine ring, with a piperazine group attached at the 2-position and a methyl group attached at the 5-position. The presence of the piperazine could impart basicity to the compound, and the methyl group could influence its lipophilicity .Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of the pyrimidine ring itself can be modulated by the substituents it bears .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the piperazine group could contribute to its basicity, and the methyl group could influence its hydrophobicity .Applications De Recherche Scientifique

Antagonistic Properties in Serotonin Receptors

- Studies on piperazin-1-yl substituted unfused heterobiaryls, such as 5-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride, have shown that these compounds can act as ligands for serotonin receptors (5-HT7). Structural modifications to the pyrimidine core and substituents can significantly affect the binding affinity to these receptors. Some derivatives display multi-receptor agent properties, interacting with multiple serotonin receptors and dopamine receptors, indicating potential use in neuropsychiatric and neurological disorders (Strekowski et al., 2016).

Potential Inhibitor in Cancer Treatment

- 5-Methyl-2-(piperazin-1-yl)pyrimidine derivatives have been investigated as potential inhibitors of tyrosine kinase activity in epidermal growth factor receptors, which are significant in cancer treatment. These compounds have been used in drug absorption, distribution, metabolism, and excretion studies, highlighting their relevance in developing cancer therapeutics (Zhang et al., 2005).

Synthesis of Pyrimidine Derivatives

- Research on the aminomethylation of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione led to the creation of various 5-aminomethylsubstituted pyrimidine derivatives, including 5-Methyl-2-(piperazin-1-yl)pyrimidine. Such chemical syntheses expand the range of compounds available for pharmaceutical applications (Meshcheryakova et al., 2014).

Antiproliferative Activity Against Cancer Cell Lines

- A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have shown promising antiproliferative effects against various human cancer cell lines. These findings indicate the potential of such compounds in developing new anticancer agents (Mallesha et al., 2012).

Exploration of Pharmacologically Active Compounds

- Research into dialkylaminobenzimidazoles, which include 5-Methyl-2-(piperazin-1-yl)pyrimidine derivatives, has revealed potential antiarrhythmic, antiaggregation, and serotonin antagonist activities. These compounds are being explored for various therapeutic applications, including cardiovascular diseases and mood disorders (Zhukovskaya et al., 2017).

Metabolism and Pharmacokinetics in Diabetes Treatment

- Studies on the metabolism, excretion, and pharmacokinetics of compounds like 5-Methyl-2-(piperazin-1-yl)pyrimidine have been conducted in the context of diabetes treatment. These compounds are investigated as dipeptidyl peptidase IV inhibitors, crucial in managing type 2 diabetes (Sharma et al., 2012).

Antihypertensive Agents

- Synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines, which include piperazine derivatives, has shown promising results in the development of antihypertensive agents. These compounds are significant for their potential in treating hypertension and related cardiovascular conditions (Bayomi et al., 1999).

Mécanisme D'action

Target of Action

The primary target of 5-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibitors of AChE, such as this compound, can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synapse. The result is an enhancement of cholinergic transmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, which can enhance the transmission of signals in the cholinergic pathway .

Result of Action

The inhibition of AChE by this compound leads to an increase in the concentration of acetylcholine in the synaptic cleft . This increase enhances cholinergic transmission, which can have various effects depending on the specific neurons involved .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-methyl-2-piperazin-1-ylpyrimidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.2ClH/c1-8-6-11-9(12-7-8)13-4-2-10-3-5-13;;/h6-7,10H,2-5H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZDGXFSKUFQPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)N2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2815875.png)

![1-[2-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2815881.png)

![(Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-thione](/img/structure/B2815882.png)

![7-(4-chlorophenyl)-1-methyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2815886.png)

![5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B2815890.png)

![3-Butyl-3-phenyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole](/img/structure/B2815891.png)